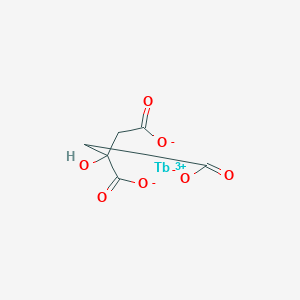

Terbium citrate

Description

Significance of Lanthanide-Citrate Coordination in Material Science

The coordination of lanthanide ions, such as terbium, with organic ligands like citrate (B86180) is a cornerstone of modern materials science. mdpi.com Citrate ions can act as chelating agents, binding to the lanthanide ion and forming stable complexes. mdpi.commdpi.com This interaction is crucial for several reasons. Firstly, it can enhance the luminescence of the lanthanide ion through a process known as the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal ion. mdpi.com This results in the characteristic sharp and long-lived emission of the lanthanide, a property highly sought after for applications like bioimaging and sensors. mdpi.commdpi.com

Secondly, the citrate ligand can influence the structure and morphology of the resulting material. For instance, in the synthesis of terbium-doped nanoparticles, citrate can act as a capping agent, controlling the size and shape of the particles. tandfonline.com This level of control is essential for tailoring the material's properties for specific applications. Furthermore, the presence of citrate on the surface of nanomaterials can improve their biocompatibility and colloidal stability in aqueous environments, which is critical for biomedical uses. mdpi.comnih.gov The coordination chemistry of lanthanide-citrate systems allows for the creation of diverse structures, from simple complexes to intricate coordination polymers, each with unique and tunable properties. mdpi.comdiva-portal.org

Overview of Research Trajectories for Terbium Citrate-Based Systems

Research into this compound-based systems is following several promising trajectories, primarily driven by the compound's luminescent properties. A significant area of investigation is the development of luminescent nanoparticles for bioimaging and diagnostics. csic.esnih.govresearchgate.net Scientists are exploring the synthesis of terbium-doped nanoparticles where citrate plays a dual role as a chelating agent and a surface functionalizing molecule. mdpi.comnih.gov These nanoparticles exhibit bright green luminescence under UV excitation, which can be used to visualize cells and tissues. mdpi.comresearchgate.netnih.gov Studies have shown that the luminescence of these materials is often stable across a range of pH, ionic strength, and temperatures, making them robust probes for biological environments. mdpi.comcsic.esnih.gov

Another key research direction is the use of this compound in the development of sensors. The luminescence of terbium complexes can be sensitive to the presence of specific ions or molecules, making them suitable for ratiometric sensing applications. mdpi.com Furthermore, the magnetic properties of terbium are being explored for applications in magnetic resonance imaging (MRI) as T2 contrast agents. nih.gov The development of multifunctional materials that combine both luminescent and magnetic properties for dual-modal imaging is also an active area of research. nih.gov As researchers continue to unravel the fundamental chemistry of terbium-citrate interactions, new and exciting applications in fields ranging from optoelectronics to catalysis are expected to emerge. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C6H7O7Tb | ontosight.ai |

| Molecular Weight | 323.14 g/mol | ontosight.ai |

| Appearance | White crystalline powder | ontosight.ai |

| Solubility | Soluble in water | ontosight.ai |

| Density | 2.5 g/cm³ | ontosight.ai |

Research Findings on Terbium-Doped Nanoparticles

| Research Focus | Key Findings | Reference |

| Luminescent Nanoparticles for Bioimaging | Citrate-functionalized terbium-doped apatite nanoparticles were synthesized, exhibiting bright green fluorescence. These nanoparticles were successfully used for intracellular cytoplasmic uptake imaging in cancer cells. | mdpi.comresearchgate.netnih.gov |

| Influence of Doping Concentration | The relative luminescence intensity of terbium-doped nanoparticles showed an almost linear dependence on the Tb³⁺ concentration up to a certain limit. | mdpi.comnih.gov |

| Stability of Luminescence | The luminescence properties of the synthesized nanoparticles were not significantly affected by changes in pH, ionic strength, or temperature. | mdpi.comcsic.esnih.gov |

| Control of Nanoparticle Morphology | In the synthesis of terbium-doped ZnO nanoparticles, sodium citrate was used as a capping agent to control the crystalline structure and grain size. | tandfonline.com |

| Biocompatibility | Terbium-doped citrate-functionalized apatite nanoparticles were found to be cytocompatible with various carcinogenic and healthy cell lines. | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13482-49-0 |

|---|---|

Molecular Formula |

C6H5O7Tb |

Molecular Weight |

348.02 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |

InChI |

InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

AEAUQHHTSFLVAV-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |

Other CAS No. |

13482-49-0 |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Terbium Citrate Compounds

Solution-Based Precipitation Techniques

Solution-based precipitation is a fundamental and widely utilized approach for the synthesis of terbium-containing nanomaterials. In these methods, citrate (B86180) ions can act as chelating agents, surface functionalizing molecules, or precursors that control the nucleation and growth of nanoparticles.

Thermal Decomplexing Approaches for Citrate-Functionalized Nanostructures

A notable solution-based method is the thermal decomplexing of solutions containing metal ions, citrate, and other precursors like phosphates and carbonates. This technique is particularly effective for producing citrate-functionalized nanostructures. In a typical synthesis, aqueous solutions of terbium salts (e.g., terbium(III) chloride), calcium salts, sodium citrate, sodium phosphate (B84403), and sodium carbonate are heated. mdpi.commdpi.com The citrate ions in this system play multiple roles: they form complexes with Ca²⁺ and Tb³⁺ ions, preventing their rapid, uncontrolled precipitation, and subsequently, upon heating, these complexes decompose, allowing for the controlled formation of nanoparticles. mdpi.comcsic.es

This method has been successfully employed to create luminescent and biomimetic Tb³⁺-doped citrate-functionalized carbonated apatite nanoparticles. mdpi.comnih.gov The process involves heating the precursor solution to around 80 °C, which initiates the decomplexing and subsequent precipitation. mdpi.com The concentration of Tb³⁺ and the maturation time are critical parameters that influence the final product's phase and composition. mdpi.comnih.gov For instance, at lower Tb³⁺ concentrations (≤ 0.005 M), single-phase hydroxyapatite (B223615) nanoparticles can be obtained. mdpi.comnih.gov At higher concentrations, other phases such as amorphous TbPO₄·nH₂O or crystalline TbPO₄·H₂O (rhabdophane) may form alongside the apatite. mdpi.comresearchgate.net The resulting nanoparticles are coated with citrate, a feature that mimics the surface of natural bone apatite nanocrystals and enhances their colloidal stability. mdpi.comcsic.esnih.gov

Research has also utilized this bioinspired crystallization method to produce citrate-functionalized calcium-doped terbium phosphate hydrate (B1144303) (rhabdophane-type) nanophosphors. mdpi.comcsic.esnih.gov By adjusting the Ca²⁺/Tb³⁺ ratio and synthesis time, the properties of the resulting nanoparticles, such as their size (≤50 nm), Ca²⁺ content, and luminescent lifetimes, can be tailored. mdpi.comcsic.es

| Precursor Salts | Synthesis Conditions | Resulting Nanostructure | Key Findings |

| TbCl₃, CaCl₂·2H₂O, Na₃(cit)·2H₂O, Na₂HPO₄, Na₂CO₃·H₂O | Thermal decomplexing at 80°C; maturation time from 4h to 7 days. mdpi.com | Tb³⁺-doped citrate-functionalized carbonated apatite nanoparticles. mdpi.comnih.gov | Phase purity is dependent on Tb³⁺ concentration; citrate functionalization mimics bone apatite. mdpi.comnih.gov |

| Tb³⁺/Ca²⁺/citrate/phosphate/carbonate solutions | Thermal decomplexing; varying Ca²⁺/Tb³⁺ ratios and maturation times. mdpi.comcsic.es | Citrate-functionalized calcium-doped terbium phosphate hydrate nanophosphors. mdpi.comcsic.esnih.gov | Allows for tailored Ca²⁺ content (0.42–8.11 wt%) and long luminescent lifetimes (800–2600 µs). mdpi.comnih.gov |

Hydrothermal Synthesis Routes Utilizing Citrate as a Ligand

Hydrothermal synthesis is another powerful solution-based technique where citrate is used as a ligand or shape modifier. This method involves carrying out the chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel, known as an autoclave. The use of citrate in hydrothermal synthesis can influence the morphology and size of the resulting crystals.

For instance, in the synthesis of highly uniform and monodisperse gadolinium oxyfluoride (GdOF) microspheres doped with lanthanides like terbium, sodium citrate plays a crucial role as a shape modifier. nih.gov While not a direct synthesis of terbium citrate, this demonstrates the utility of citrate in controlling the crystallization of terbium-doped host materials under hydrothermal conditions. The amount of citrate and the pH of the initial solution are key parameters that can be adjusted to manipulate the final product's shape and size. nih.gov Similarly, terbium-doped hydroxyapatite has been synthesized via hydrothermal methods where trisodium (B8492382) citrate dihydrate was used as a biocompatible modifier, leading to materials with high colloidal stability due to surface functionalization with citrate groups. researchgate.netcpts.com.ua In some preparations of terbium-doped hydroxyapatite nanorods, other chelating agents like EDTA have been used, but the principle of using a complexing agent to control growth is similar. jim.org.cn

Self-Assembly Strategies for this compound Coordination Polymer Nanoparticles

Coordination polymers are materials formed by the self-assembly of metal ions and organic bridging ligands. Terbium ions, with their strong luminescence, are excellent candidates for building functional coordination polymer nanoparticles (CPNPs).

A direct method for preparing this compound CPNPs involves the self-assembly of terbium ions (Tb³⁺) and citrate (Cit) in an aqueous solution. researchgate.net This approach has been used to develop luminescent nanosensors. The Cit/Tb CPNPs alone may exhibit weak luminescence in water, as water molecules can coordinate to the Tb³⁺ ion and quench its fluorescence. However, the introduction of a target analyte, such as guanosine-5-monophosphate (GMP), can lead to the formation of a ternary complex (Cit/Tb-GMP), which significantly enhances the luminescence. researchgate.net This enhancement is attributed to intramolecular energy transfer from the analyte to the terbium ion within the more hydrophobic environment of the polymer. researchgate.net This strategy highlights the use of this compound CPNPs as a platform for "turn-on" fluorescence sensing. researchgate.net

While not exclusively using citrate, related research shows the self-assembly of terbium(III) with other ligands like adenine (B156593) to form CPNPs for detecting analytes, further illustrating the versatility of this approach. acs.org The principle relies on the spontaneous organization of the metal ion and the organic ligand into a stable, repeating network, forming nanoparticles with unique properties.

Citrate-Assisted Combustion Methods for Doped Materials (e.g., Ferrites)

Solution combustion synthesis (SCS) is a versatile and rapid method for producing a wide range of nanomaterials, including terbium-doped oxides. In this technique, a solution containing metal nitrates (as oxidizers) and an organic fuel (as a reductant), such as citric acid, urea, or glycine (B1666218), is heated. acs.orgresearchgate.netresearchgate.net The mixture undergoes a highly exothermic, self-sustaining redox reaction upon reaching the ignition temperature, yielding a fine, often nanocrystalline, powder in a short time.

Citric acid is a commonly used fuel in this process. It not only acts as a reductant but also as a chelating agent, forming complexes with the metal cations in the precursor solution. This chelation ensures a homogeneous distribution of the constituent elements at the molecular level, which is crucial for forming uniform, phase-pure products. researchgate.netserialsjournals.com For example, terbium-doped zinc oxide (ZnO) nanoparticles have been synthesized via a co-precipitation method where sodium citrate was used as a capping agent, which is a related solution-based approach. tandfonline.com The citrate-gel combustion method has been specifically used to synthesize nanocrystalline ytterbium-doped yttria, demonstrating its applicability for rare-earth-doped oxides. researchgate.net The choice of fuel (citric acid vs. glycine or urea) can influence the combustion enthalpy and, consequently, the particle size of the final product. researchgate.netresearchgate.net

Recovery and Leaching Processes Involving Terbium-Citrate Complexation

The ability of citric acid to form stable, water-soluble complexes with rare earth elements (REEs), including terbium, is exploited in hydrometallurgical processes for their recovery from secondary sources like industrial waste and end-of-life products.

Extraction of Rare Earth Elements from Waste Streams via Citrate Mediation

Citric acid is considered a "green" or environmentally benign lixiviant (leaching agent) for extracting REEs from various waste materials, such as coal fly ash (CFA), municipal solid waste incineration ash (MSWIA), and red mud. osti.govgatech.edunih.govmdpi.com The process involves mixing the waste material with a citric acid solution, which selectively leaches the REEs by forming terbium-citrate complexes.

The efficiency of this extraction is highly dependent on the pH of the citric acid solution. osti.govgatech.edu Studies on coal seam underclay have shown that REE extraction is maximized at low pH values. osti.gov For instance, at a pH of approximately 2, citric acid solutions can extract up to 30% of the total REEs. osti.gov Similarly, for MSWIA, citrate solutions at pH 2.0 extracted over 80% of the total REEs, while at pH 4.0, the efficiency was around 60%. gatech.eduacs.org

The general mechanism involves the protonation of the citrate ligand at low pH, which then attacks the mineral phases containing the REEs, liberating the metal ions which are then complexed by the citrate anions. This complexation keeps the terbium ions in the aqueous phase, separating them from the solid waste matrix. osti.govresearchgate.net Subsequent steps, such as oxalate (B1200264) precipitation, can then be used to selectively recover the REEs from the citrate leachate. gatech.edunih.gov

This citrate-mediated leaching offers a more environmentally friendly alternative to aggressive mineral acids (like HCl or H₂SO₄) traditionally used for REE recovery, which pose greater environmental risks. mdpi.comnih.govjournalssystem.com

| Waste Stream | Leaching Agent | Optimal pH | Extraction Efficiency | Reference |

| Coal Seam Underclay | 0.1 M Citric Acid | ~2 | ~30% of total REEs | osti.gov |

| Municipal Solid Waste Incineration Ash (MSWIA) | 50 mM Sodium Dihydrogen Citrate | 2.0 | >80% of total REEs | gatech.eduacs.org |

| Coal Fly Ash (Class C) | Citrate | 4 | ~60% of REEs | nih.gov |

| Red Mud | 0.5 M Citric Acid | - | 40-60% of REEs | mdpi.com |

Adsorption-Desorption Cycling Utilizing Citrate Chelation

The synthesis and separation of terbium compounds can be effectively achieved through adsorption-desorption cycling, a process that leverages the strong chelating properties of citric acid. This methodology involves two primary stages: the adsorption of terbium ions (Tb³⁺) from a solution onto a solid-phase adsorbent, followed by the desorption, or elution, of the bound terbium using a citrate-containing solution. The citrate anions form stable, water-soluble complexes with terbium ions, facilitating their removal from the adsorbent and subsequent recovery. This technique is noted for its efficiency, potential for adsorbent regeneration, and application in separating terbium from other rare earth elements (REEs). nih.govacs.org

Research has demonstrated this process using various adsorbent materials, including bio-engineered organisms and specialized resins. In one study, Caulobacter crescentus cells engineered to display lanthanide-binding tags (LBT) on their surface showed a high specificity for adsorbing REEs, including terbium. nih.gov The adsorbed terbium could then be effectively recovered using a citrate solution. A key finding was that the adsorbent's capacity for Tb³⁺ was not diminished after the citrate elution, which permits repeated adsorption/desorption cycles. nih.gov

The effectiveness of the desorption step is highly dependent on the concentration and pH of the citrate solution. For instance, studies using bio-adsorbents have successfully employed citrate solutions at varying concentrations, such as 5 mM and 100 mM, to achieve efficient elution. escholarship.orgnih.gov The process involves resuspending the terbium-laden adsorbent in a citrate buffer, which chelates the metal ions, releasing them back into the solution. escholarship.orgnih.gov This citrate-chelated terbium can then be collected from the supernatant after separating the adsorbent.

This methodology is not only for purification but also for the challenging task of separating individual REEs. Research utilizing the protein lanmodulin (LanM) immobilized in a column demonstrates the separation of different REEs through precise control of the elution conditions. acs.orgosti.gov By employing a sequential elution strategy that combines pH adjustments and a mild citrate chelator solution, different REE fractions can be selectively desorbed. acs.org For example, a citrate-based scheme successfully separated Yttrium from Neodymium, with a 15 mM citrate solution eluting 95.8% of the adsorbed Yttrium at 99.4% purity in a single cycle. acs.org

The general process can be summarized as:

Adsorption: A solution containing terbium ions is brought into contact with an adsorbent material (e.g., bio-engineered cells, protein columns, or ion-exchange resins). nih.govacs.orgresearchgate.net The terbium ions bind to the surface of the adsorbent.

Desorption: The adsorbent, now loaded with terbium, is washed with a citrate solution. The citrate acts as a chelating agent, forming a this compound complex and releasing the terbium from the adsorbent into the solution. nih.govacs.orgescholarship.org

Recovery & Regeneration: The terbium-rich citrate solution is collected, and the adsorbent can be regenerated and reused for subsequent cycles. nih.govacs.org

The research findings highlight the versatility and efficiency of using citrate chelation in adsorption-desorption cycles for terbium recovery and separation.

Table 1: Research Findings on Terbium Adsorption-Desorption with Citrate Chelation

| Adsorbent Material | Feedstock / Analyte | Desorption Agent | Key Findings | Reference |

| Lanthanide Binding Tag (LBT) displayed on Caulobacter crescentus | Terbium (Tb³⁺) solution | Citrate | Adsorbed Tb³⁺ was effectively recovered; no reduction in adsorption capacity was observed after citrate elution, enabling consecutive cycles. | nih.gov |

| LBT-displayed E. coli cells | Terbium-spiked geothermal brine | 5 mM citrate, pH 6 | ~76% of available terbium was extracted in a single adsorption/desorption cycle. 5 mM citrate is noted to enable complete elution. | escholarship.org |

| Biofilm carriers with engineered microbes | REE-bearing solutions | 5 mM citrate, pH 6 | Citrate solution effectively strips (desorbs) REEs from the biofilm carriers, which can be reused multiple times without loss of adsorption capability. | acs.org |

| Recyclable protein biosorbent (RELP) | Terbium (Tb³⁺) solution | 100 mM citric acid, pH 1.8 | The biosorbent could be used for multiple cycles of adsorption/desorption to recover Tb³⁺. | nih.gov |

| Immobilized Lanmodulin (LanM) protein column | Yttrium/Neodymium mixture | 15 mM citrate | A citrate-pH desorption scheme eluted 95.8% of adsorbed Yttrium at 99.4% purity, separating it from Neodymium. | acs.org |

| TVEX-PHOR resin | Praseodymium(III) from nitrate (B79036) medium | 1.0 M citric acid, pH 3 | Desorption of Pr(III) from the loaded resin was found to be 58.0%. | researchgate.net |

Coordination Chemistry and Complexation Phenomena of Terbium Citrate

Ligand-Metal Ion Interactions: Terbium(III)-Citrate Speciation

The interaction between the terbium(III) ion (Tb³⁺) and citric acid (H₃Cit) in aqueous solution leads to the formation of various complex species. The speciation is highly dependent on the pH of the solution and the molar ratio of metal to ligand. Citric acid is a tricarboxylic acid with a hydroxyl group, and its three carboxylic acid functionalities have distinct pKa values (pKa₁ ≈ 3.13, pKa₂ ≈ 4.76, pKa₃ ≈ 6.40). This allows for a variety of coordination modes with the terbium ion as the pH changes.

At low pH, the protonated forms of citric acid are predominant, and complexation is limited. As the pH increases, the carboxylic acid groups deprotonate, making the citrate (B86180) anion a more effective ligand for the hard Lewis acidic Tb³⁺ ion. The primary interaction involves the coordination of the carboxylate oxygen atoms to the terbium ion. The hydroxyl group can also participate in coordination, particularly at higher pH values, leading to the formation of more stable chelate rings.

The stability of the resulting complexes can be quantified by their stability constants (log K). While specific stability constants for all possible terbium citrate species are not extensively documented, data for other lanthanide citrate complexes provide valuable insights into the expected behavior of terbium. The stability of 1:1 lanthanide-citrate complexes (LnCit) generally increases across the lanthanide series due to the lanthanide contraction, which leads to a higher charge density and stronger electrostatic interactions.

Table 1: Stability Constants (log K₁) for 1:1 Lanthanide(III)-Citrate Complexes

| Lanthanide Ion | log K₁ |

|---|---|

| La³⁺ | 6.55 |

| Pr³⁺ | 6.68 |

| Nd³⁺ | 6.75 |

| Sm³⁺ | 6.90 |

| Eu³⁺ | 6.95 |

| Gd³⁺ | 6.85 |

| Tb³⁺ | ~6.9 |

| Dy³⁺ | 6.92 |

| Ho³⁺ | 6.88 |

| Er³⁺ | 6.85 |

| Tm³⁺ | 6.80 |

| Yb³⁺ | 6.75 |

Note: The value for Tb³⁺ is an estimation based on the trend observed for other lanthanides. The stability constants are typically determined at a specific ionic strength and temperature.

The speciation of terbium(III) in the presence of citrate can be represented by a distribution diagram, which would show the relative concentrations of free Tb³⁺ and various terbium-citrate complexes as a function of pH. In general, at acidic pH (below 4), the free Tb³⁺ ion and protonated citrate species would be dominant. As the pH increases into the neutral range, the formation of [Tb(Cit)] and potentially [Tb(HCit)]⁺ complexes would become significant. At higher pH values, the formation of hydroxo-bridged or polynuclear species might also occur.

Structural Aspects of this compound Coordination Polymers and Complexes

The structural chemistry of this compound is characterized by the formation of coordination polymers. The citrate ligand, with its multiple coordination sites (three carboxylate groups and one hydroxyl group), can act as a bridging ligand, connecting multiple terbium centers to form extended one-, two-, or three-dimensional networks.

In these structures, the lanthanide ion is typically coordinated by oxygen atoms from both the carboxylate and hydroxyl groups of the citrate ligands. The coordination number of the lanthanide ion is usually high, commonly 8 or 9, which is characteristic for lanthanides. The citrate ligand often adopts a conformation that allows it to chelate to one metal center while also bridging to adjacent metal centers. This bridging results in the formation of polymeric chains or layers. Water molecules are also frequently found in the primary coordination sphere of the lanthanide ion, completing its coordination environment.

The general structural motif involves the terbium ions being linked by the citrate anions, which can coordinate in various modes, including chelating and bridging. For instance, one carboxylate group might chelate to a terbium ion, while the other two carboxylate groups bridge to neighboring terbium ions, leading to the formation of a robust three-dimensional framework. The hydroxyl group of the citrate can also participate in bridging between metal centers.

Influence of Solution Chemistry on Terbium-Citrate Complexation

The formation and stability of terbium-citrate complexes are significantly influenced by the chemical conditions of the solution, primarily pH and ionic strength.

The pH of the solution is a critical factor governing the coordination between terbium(III) and citrate. The protonation state of the citric acid molecule is directly dependent on the pH. At low pH values, the carboxylic acid groups are protonated (H₃Cit), making them poor ligands for the Tb³⁺ ion. As the pH increases, the carboxylic acid groups sequentially deprotonate to form H₂Cit⁻, HCit²⁻, and Cit³⁻. The fully deprotonated citrate anion (Cit³⁻), which is prevalent at pH values above 6.4, is the most effective form for complexation with Tb³⁺ due to the high negative charge density on the carboxylate groups.

The coordination of the hydroxyl group is also pH-dependent. At neutral and slightly alkaline pH, the hydroxyl group is more likely to deprotonate and coordinate to the terbium ion, leading to the formation of more stable chelate structures. This pH-dependent coordination behavior can be observed through potentiometric titrations, where the consumption of base corresponds to the release of protons upon complex formation.

The ionic strength of the solution influences the stability of terbium-citrate complexes. The interaction between the charged Tb³⁺ ion and the citrate anion is electrostatic in nature. According to the Debye-Hückel theory and its extensions, the activity coefficients of ions in solution decrease with increasing ionic strength. This "salting-in" effect can lead to a decrease in the observed stability constants of the complexes.

The effect of ionic strength (I) on the stability constant (K) can be described by the following general relationship derived from the Debye-Hückel limiting law:

log K = log K⁰ + AΔz²√I

where K⁰ is the stability constant at zero ionic strength, A is a constant that depends on the solvent and temperature, and Δz² is the difference in the sum of the squares of the charges of the products and reactants. For the formation of a [Tb(Cit)] complex from Tb³⁺ and Cit³⁻, Δz² would be negative, leading to a decrease in log K with increasing ionic strength.

Experimental studies on various lanthanide complexes have confirmed that the stability constants generally decrease with increasing ionic strength, which is consistent with theoretical predictions. nih.gov Therefore, it is expected that the stability of terbium-citrate complexes will be highest in solutions of low ionic strength and will decrease as the concentration of background electrolyte increases.

Intramolecular Energy Transfer Pathways within this compound Complexes

The characteristic green luminescence of terbium(III) complexes is a result of an efficient intramolecular energy transfer process known as the "antenna effect." In this process, the organic ligand (the "antenna") absorbs incident light (typically in the UV region) and transfers the absorbed energy to the central terbium(III) ion, which then emits light from its characteristic excited states.

The key steps in this energy transfer pathway are:

Excitation of the Ligand: The citrate ligand absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand undergoes a rapid and efficient non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet state (T₁). This is a spin-forbidden process, but it is often facilitated in the presence of a heavy metal ion like terbium.

Energy Transfer to Tb(III): The energy from the triplet state of the ligand is transferred to the terbium(III) ion, exciting it from its ground state (⁷F₆) to one of its higher-energy excited states. For efficient energy transfer, the energy of the ligand's triplet state must be slightly higher than the energy of the accepting excited state of the Tb³⁺ ion, which is typically the ⁵D₄ level (at approximately 20,500 cm⁻¹).

Luminescence of Tb(III): The excited Tb³⁺ ion then relaxes non-radiatively to its lowest emissive excited state (⁵D₄) and subsequently decays to the various levels of its ⁷F ground state multiplet (⁷Fⱼ, where J = 6, 5, 4, 3, 2, 1, 0), emitting characteristic sharp emission lines. The most intense transition is the ⁵D₄ → ⁷F₅ transition, which is responsible for the bright green emission at around 545 nm.

Advanced Structural Characterization and Crystallography of Terbium Citrate Based Materials

X-ray Diffraction Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of terbium citrate-based materials. It provides crucial information on phase composition, crystal structure, and crystallite size.

In studies of citrate-functionalized, terbium-substituted carbonated apatite nanomaterials, XRD analysis is critical for identifying the resulting crystal phases. nih.gov The synthesis, which uses terbium citrate (B86180) as a component in a thermal decomplexing precipitation method, can yield different phases depending on the concentration of terbium and the maturation time of the precipitate. nih.govmdpi.com

For lower nominal concentrations of Tb³⁺ (up to 0.005 M), the primary crystalline phase identified is hydroxyapatite (B223615) (HAp), which is biomimetic. nih.govmdpi.com The XRD patterns show the characteristic peaks of the HAp phase (PDF 01-1008), such as those at 2θ values of 25.87° (002 plane), 31.77° (211 plane), and 32.19° (112 plane). nih.gov The broadness of these peaks indicates that the particles are nanocrystalline. nih.gov

However, as the concentration of terbium increases (e.g., to 0.010 M) and with longer maturation times, a secondary phase emerges. nih.gov XRD patterns reveal the appearance of peaks corresponding to hexagonal TbPO₄·H₂O, a phase known as rhabdophane (B76276) (space group P3121, PDF 20-1244). nih.govresearchgate.net At even higher Tb³⁺ concentrations (0.015 M and 0.020 M), the XRD patterns initially show a bulging baseline, suggesting the presence of an amorphous terbium phosphate (B84403) phase (amorphous TbPO₄·nH₂O), which then evolves into the crystalline rhabdophane phase after several days of maturation. nih.gov

| Nominal Tb³⁺ Concentration | Maturation Time | Identified Crystalline Phases | Reference |

|---|---|---|---|

| ≤ 0.005 M | 4 hours to 7 days | Hydroxyapatite (single phase) | nih.gov |

| 0.010 M | 4 hours | Hydroxyapatite (single phase) | nih.govmdpi.com |

| 0.010 M | ≥ 24 hours | Hydroxyapatite and Rhabdophane (TbPO₄·H₂O) | nih.gov |

| ≥ 0.015 M | Short (e.g., 4 hours) | Amorphous TbPO₄·nH₂O | nih.gov |

| ≥ 0.015 M | Long (e.g., 7 days) | Rhabdophane (TbPO₄·H₂O) and Hydroxyapatite | nih.govresearchgate.net |

XRD data also offers insights into the growth and morphology of the crystallites. The evolution of the diffraction patterns over time shows a progressive crystallization and growth process. For samples with lower terbium content (≤ 0.005 M Tb³⁺), the broad peaks that persist even after 7 days indicate that the particles remain as nanosized apatites. nih.gov

In contrast, for higher terbium concentrations (x = 0.010 M Tb³⁺), the diffractograms at 24 hours exhibit significantly narrower peaks. nih.gov This sharpening of diffraction peaks is characteristic of an increase in crystallinity and the growth of larger crystallite dimensions. nih.gov This indicates that higher terbium content can promote the growth of larger, more crystalline structures over time, shifting from a single nano-apatite phase to a mixed phase containing larger apatite prisms and rhabdophane nanoparticles. nih.gov

Electron Microscopy Techniques

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution TEM (HR-TEM), provide direct visualization of the nanoparticle morphology, size, and aggregation state. When combined with Energy-Dispersive X-ray Spectroscopy (EDX), it allows for elemental mapping.

TEM analysis of terbium-citrate-based apatite nanoparticles reveals distinct morphological characteristics that are dependent on the terbium concentration and maturation time. nih.gov this compound itself has been noted for its utility in electron microscopy for visualizing RNA. springernature.compsu.eduresearchgate.netnih.gov

Low Terbium Concentration (≤ 0.005 M Tb³⁺): At 96 hours of maturation, the nanoparticles typically exhibit a needle-like or acicular crystal habit, with lengths ranging from 40 to 80 nm. nih.gov

Intermediate Terbium Concentration (0.010 M Tb³⁺): At a short maturation time of 4 hours, the particles are observed as dispersed nanoapatites with dimensions of 50–70 nm. nih.gov However, as maturation progresses to 96 hours, these evolve into well-defined prismatic crystals of apatite, reaching lengths of up to approximately 300 nm. nih.govmdpi.com With further maturation (7 days), these prisms tend to form spherical agglomerates. nih.gov

High Terbium Concentration (≥ 0.015 M Tb³⁺): At short maturation times, the particles appear amorphous, consistent with XRD data. nih.gov At longer times, the morphology is mixed, showing a combination of apatite prisms and rhabdophane nanoparticles. nih.govresearchgate.net At a concentration of 0.020 M Tb³⁺, the apatite prisms can grow to lengths of up to ~1.5 µm. nih.gov

| Nominal Tb³⁺ Concentration | Maturation Time | Observed Morphology (TEM) | Reference |

|---|---|---|---|

| ≤ 0.005 M | 96 hours | Needle-like crystals (40-80 nm length) | nih.gov |

| 0.010 M | 4 hours | Dispersed nanoapatites (50-70 nm) | nih.gov |

| 0.010 M | 96 hours | Prismatic apatite crystals (up to ~300 nm) | nih.gov |

| 0.015 M | 96 hours | Mixture of amorphous particles, rhabdophane, and apatite | nih.govresearchgate.net |

| 0.020 M | 96 hours | Apatite prisms and rhabdophane nanoparticles | nih.govresearchgate.net |

EDX analysis, often performed in conjunction with TEM (specifically in scanning TEM or STEM mode), confirms the elemental composition and distribution within the nanoparticles. In citrate-functionalized, terbium-substituted apatites, EDX mapping has been used to visualize the distribution of calcium (Ca), phosphorus (P), and terbium (Tb). nih.govresearchgate.net The results from High-Angle Annular Dark-Field (HAADF) imaging combined with EDX show a co-localization of these elements, confirming that terbium is incorporated into the apatite structure, rather than forming separate, isolated particles at lower concentrations. nih.govresearchgate.net This provides direct evidence of successful doping.

Vibrational Spectroscopy (FTIR, Raman) of this compound Moieties

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are employed to identify functional groups present in the material and to probe the local chemical environment.

In the context of terbium-citrate-based materials, these techniques confirm the presence of key components like phosphate, carbonate, water, and citrate. nih.gov

FTIR Spectroscopy: In terbium-doped, citrate-functionalized apatite specimens, FTIR spectra typically show a broad absorption band between 2800 cm⁻¹ and 3600 cm⁻¹, which is attributed to the O–H stretching vibrations of physisorbed water. nih.gov The presence of citrate groups is also identified through their characteristic vibrational modes, although these can sometimes overlap with carbonate and phosphate bands. mdpi.com For instance, in related citrate-functionalized terbium phosphate materials, peaks around 845 cm⁻¹ and 1460 cm⁻¹ have been assigned to citrate groups. mdpi.com FTIR has also been used to infer the preferential occupancy of Tb³⁺ ions at specific crystallographic sites in other structures, such as ferrites. mdpi.com

Raman Spectroscopy: Raman spectra provide complementary information. For terbium-substituted hydroxyapatite, the most intense signal typically appears around 967 cm⁻¹, corresponding to the ν₁ symmetric stretching mode of the phosphate (PO₄³⁻) group. mdpi.com This confirms the apatitic nature of the material. The presence of citrate can also be detected, providing evidence of its role as a surface functionalizing agent. mdpi.com

The combined results from FTIR and Raman spectroscopy confirm that the synthesis method successfully produces apatite nanoparticles that are functionalized with citrate groups, which are crucial for properties such as colloidal stability. nih.govmdpi.com

Thermal Analysis (Thermogravimetry, DTA)

Thermal analysis techniques, including thermogravimetry (TGA) and differential thermal analysis (DTA), are crucial for understanding the thermal stability and composition of this compound-based materials. These analyses provide detailed information on weight loss events corresponding to the removal of adsorbed and structural water, as well as the decomposition of the citrate component.

In studies of citrate-functionalized lanthanide phosphate materials, such as terbium phosphate hydrates, the thermal behavior typically reveals several distinct stages of weight loss. mdpi.com TGA and DTA analyses are performed by heating the sample in a controlled atmosphere, often synthetic air, from room temperature to a high temperature, typically around 1000°C or 1100°C, with a constant heating rate. nih.govcpts.com.ua

The thermal decomposition process for these materials can be summarized in three main steps:

Dehydration (Adsorbed Water): The initial weight loss, occurring from room temperature up to approximately 120-140°C, is attributed to the release of physically adsorbed or residual water molecules on the surface of the nanoparticles. mdpi.com

Dehydration (Structural Water): A more significant weight loss is observed in the range of 140°C to about 600°C. mdpi.com This step corresponds to the removal of structural water molecules that are more tightly bound within the crystal lattice of the material, such as in terbium phosphate hydrate (B1144303) (TbPO₄·nH₂O). mdpi.comnih.gov

Decomposition of Citrate: The final stage of weight loss, occurring at temperatures above 600°C, is associated with the thermal decomposition of the citrate molecules that are functionalized on the nanoparticle surface. mdpi.com In materials that also contain carbonate, this high-temperature event may also include the decomposition of carbonate species. mdpi.com

The following table summarizes the typical thermal decomposition stages observed for citrate-functionalized terbium-containing nanoparticles.

| Temperature Range | Event | Description | Weight Loss (%) |

| Room Temp. – 140°C | Adsorbed Water Release | Loss of physically adsorbed water from the nanoparticle surface. mdpi.com | ~2% mdpi.com |

| 140°C – 600°C | Structural Water Release | Release of water integrated into the material's crystal structure. mdpi.com | ~5-6% mdpi.comcsic.es |

| > 600°C | Citrate Decomposition | Thermal decomposition of the citrate coating on the nanoparticles. mdpi.com | Variable |

Note: The exact temperatures and weight loss percentages can vary depending on the specific composition and crystallinity of the material.

Colloidal Stability and Particle Sizing of Citrate-Coated Terbium Nanoparticles

The colloidal stability of nanoparticles is a critical parameter, particularly for applications in aqueous environments. Citrate is a commonly used stabilizing agent because its carboxylate groups can bind to the nanoparticle surface, imparting a negative charge that prevents aggregation through electrostatic repulsion. nih.govchemrxiv.org The characterization of particle size and surface charge is therefore essential to evaluate the dispersion behavior and stability of these nanosystems. nih.govresearchgate.net

Dynamic Light Scattering (DLS) is a standard technique used to determine the hydrodynamic size distribution of nanoparticles suspended in a liquid. mdpi.comresearchgate.net The analysis measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing the light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated.

For citrate-coated terbium-containing nanoparticles, DLS analysis is performed on aqueous suspensions to assess their particle size distribution (PSD) and aggregation state under various conditions. nih.govmdpi.com For instance, studies on citrate-functionalized terbium-substituted carbonated apatite (Tb³⁺:cit-cAp) nanoparticles have shown needle-like crystals with lengths of 40–80 nm. nih.gov In other research, citrate-functionalized calcium-doped terbium phosphate hydrate nanoparticles displayed isometric morphologies with sizes of 50 nm or less. mdpi.comugr.es DLS results often provide volume-based and cumulative volume-based PSDs, offering a comprehensive view of the particle population in the colloidal suspension. nih.govresearchgate.net

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is one of the fundamental parameters known to affect colloidal stability. It is measured by applying an electric field across the dispersion and measuring the velocity of the particles, a technique known as electrophoretic light scattering (ELS). cpts.com.ua A higher magnitude of zeta potential (either highly positive or highly negative, typically > |30| mV) indicates strong electrostatic repulsion between particles, leading to greater stability and resistance to aggregation. nih.gov

In citrate-coated terbium nanoparticles, the citrate ions on the surface provide a negative charge, which is crucial for their stability in suspension. mdpi.comnih.gov Zeta potential measurements are often conducted as a function of pH to determine the stability of the nanoparticles across a range of environmental conditions. csic.esmdpi.com

Research has shown that for citrate-functionalized terbium-doped apatite and phosphate nanoparticles, the zeta potential becomes more negative as the pH increases. mdpi.comnih.gov This is because the carboxyl groups of the citrate molecule become deprotonated at higher pH, increasing the negative surface charge. The presence of terbium doping can act synergistically with the citrate coating to further decrease the zeta potential, especially at neutral or basic pH, thus enhancing the colloidal stability of the nanoparticles. nih.govresearchgate.net

The following tables present research findings on the zeta potential of citrate-coated terbium-containing nanoparticles under different conditions.

Table 1: Zeta Potential of Tb³⁺:cit-cAp Nanoparticles at pH 7 nih.gov

| Tb³⁺ Doping Concentration (M) | Zeta Potential (mV) |

| 0 | -10.6 |

| 0.010 | -31.9 |

This data illustrates the synergistic effect of Tb³⁺ doping and citrate functionalization, leading to a more negative zeta potential and enhanced stability. nih.gov

Table 2: Zeta Potential of cit-Ca²⁺:TbPO₄·nH₂O Nanoparticles at Different pH Values mdpi.comcsic.es

| Ca²⁺ Doping (M) | Zeta Potential at pH 5 (mV) | Zeta Potential at pH 7 (mV) |

| 0.01 | -14.0 | -17.3 |

| 0.03 | -10.5 | -17.4 |

These values indicate high stability at both physiological pH (~7.4) and pH levels relevant to certain biological microenvironments (~5-6). mdpi.com The strongly negative zeta potential values are favorable for maintaining a good dispersion of the colloids. nih.gov

Luminescence Properties and Spectroscopic Investigations of Terbium Citrate Systems

Luminescence Mechanisms and Energy Transfer Processes

The luminescence of terbium citrate (B86180) systems is a fascinating interplay of energy absorption and transfer, primarily driven by the interaction between the citrate ligand and the terbium ion.

Ligand-Sensitized Luminescence in Terbium Citrate Complexes

The characteristic green luminescence of terbium (Tb³⁺) ions in citrate complexes is a prime example of ligand-sensitized luminescence, often referred to as the "antenna effect". mdpi.com In this process, the organic citrate ligand efficiently absorbs excitation energy, typically in the ultraviolet (UV) region, and then transfers this energy to the central Tb³⁺ ion. biotium.commdpi.comcsic.esresearchgate.net This energy transfer excites the Tb³⁺ ion from its ground state to a higher energy level. Subsequently, the excited Tb³⁺ ion relaxes to a lower energy emissive state, from which it returns to the ground state by emitting photons, resulting in the characteristic sharp emission bands of terbium. mdpi.com This indirect excitation mechanism is significantly more efficient than direct excitation of the Tb³⁺ ion, which has a low absorption cross-section. The effectiveness of this energy transfer is a key factor in the strong luminescence observed from these complexes. mdpi.com

Excitation and Emission Spectral Characteristics

The luminescence of this compound systems is defined by distinct excitation and emission spectra. The excitation spectra, typically monitored at the most intense emission wavelength of 545 nm, show broad bands in the UV region, which are characteristic of the citrate ligand's absorption. nih.govmdpi.comcsic.es A commonly used excitation wavelength for this compound complexes is around 375 nm. mdpi.com

Upon excitation, this compound complexes exhibit a series of sharp emission bands in the visible region. These correspond to the electronic transitions within the 4f shell of the Tb³⁺ ion. The most prominent emission peaks are typically observed at approximately:

490-491 nm, corresponding to the ⁵D₄ → ⁷F₆ transition. nih.govmdpi.com

545 nm, corresponding to the hypersensitive ⁵D₄ → ⁷F₅ transition, which is responsible for the characteristic bright green emission. nih.govmdpi.com

585-586 nm, corresponding to the ⁵D₄ → ⁷F₄ transition. nih.govmdpi.com

620-621 nm, corresponding to the ⁵D₄ → ⁷F₃ transition. nih.govmdpi.com

The relative intensities of these emission peaks can provide information about the local symmetry of the Tb³⁺ ion within the complex. nih.govmdpi.com The emission spectra of this compound have been recorded in various matrices, including solid-state powders and aqueous suspensions, with the characteristic emission wavelengths remaining largely consistent. nih.govmdpi.comcsic.es

Table 1: Characteristic Emission Peaks of this compound Complexes

| Transition | Approximate Wavelength (nm) |

|---|---|

| ⁵D₄ → ⁷F₆ | 490 - 491 |

| ⁵D₄ → ⁷F₅ | 545 |

| ⁵D₄ → ⁷F₄ | 585 - 586 |

| ⁵D₄ → ⁷F₃ | 620 - 621 |

Luminescence Lifetime Analysis

Luminescence lifetime (τ) is a crucial parameter that describes the average time an excited molecule remains in the excited state before returning to the ground state. For this compound systems, the luminescence lifetime is typically in the range of microseconds (µs) to milliseconds (ms), which is significantly longer than that of many organic fluorophores. nih.govmdpi.comcsic.es This long lifetime is a characteristic feature of lanthanide luminescence and is advantageous for applications such as time-gated fluorescence imaging, which can eliminate background fluorescence from short-lived species. researchgate.net

The luminescence decay of this compound complexes is often analyzed by fitting the decay curve to an exponential function. mdpi.com Studies have shown that the luminescence lifetime can be influenced by various factors, including the concentration of Tb³⁺ ions and the presence of co-dopants. For instance, in some systems, the lifetime was observed to decrease slightly with an increase in Tb³⁺ concentration. csic.es The analysis of luminescence lifetime provides valuable insights into the energy transfer processes and the local environment of the terbium ion. nih.govmdpi.comcsic.es

Factors Influencing this compound Luminescence Intensity and Tunability

The luminescence intensity and, to some extent, the tunability of this compound systems can be modulated by several factors. Understanding these factors is critical for optimizing the performance of these materials in various applications.

Concentration Effects of Terbium and Citrate

The concentration of citrate is also crucial as it acts as the sensitizer. An optimal ratio of citrate to terbium is necessary to ensure efficient energy transfer and maximize luminescence. The presence of citrate can also influence the colloidal stability and surface properties of nanoparticles incorporating this compound, which can indirectly affect the measured luminescence. nih.gov

Influence of Co-Dopants (e.g., Ca²⁺, Eu³⁺, Y³⁺)

The introduction of co-dopants into the this compound system can significantly alter its luminescent properties.

Calcium (Ca²⁺): Co-doping with Ca²⁺ ions has been investigated in terbium phosphate (B84403) hydrate (B1144303) nanoparticles functionalized with citrate. In some cases, the relative luminescence intensity in the solid state was not significantly affected by the Ca²⁺ content below a certain concentration threshold. mdpi.comugr.es However, at higher Ca²⁺ doping concentrations, the luminescence intensity could be affected by factors such as maturation time. mdpi.comugr.es The presence of Ca²⁺ can also influence the crystallinity and morphology of the host material, which can indirectly impact the luminescence. mdpi.comugr.es

Yttrium (Y³⁺): While specific studies on the co-doping of this compound with Y³⁺ are less common in the provided context, yttrium is often used as a host material or co-dopant in luminescent materials. In other systems, co-doping with non-luminescent ions like Y³⁺ can sometimes enhance the luminescence of the primary activator ion by modifying the crystal field environment or reducing concentration quenching effects.

The strategic use of co-dopants offers a powerful tool for tailoring the luminescent properties of this compound-based materials for specific technological applications.

Environmental Parameter Modulation (pH, Temperature, and Ionic Strength)

The luminescence of this compound systems is subject to modulation by various environmental factors, including pH, temperature, and the ionic strength of the medium. The stability of the luminescence signal under different conditions is crucial, particularly for applications in biological imaging and sensing.

Studies on citrate-functionalized terbium-doped carbonated apatite and terbium phosphate hydrate nanoparticles have shown that their luminescent properties can be remarkably stable. nih.govfishersci.nonnlm.gov In aqueous suspensions of these nanoparticles, neither the relative luminescence intensity (R.L.I.) nor the luminescence lifetime (τ) was significantly affected by changes in pH or ionic strength. nih.govfishersci.noamericanelements.com This stability is a significant advantage for potential nanomedical applications, as it suggests that the luminescent signal would remain consistent in diverse biological environments. americanelements.com

However, the response to pH can be influenced by the presence of other molecules. For instance, in terbium-doped citrate-coated apatite nanoplatforms loaded with the anti-inflammatory drug diclofenac, the luminescence properties were affected by pH. nih.gov The relative luminescence intensity was observed to be higher at pH 5.2, which simulates an inflammatory environment, compared to the physiological pH of 7.4. nih.gov

Temperature changes can also influence luminescence. An increase in temperature from 25 °C to 40 °C did not cause a significant impact on the R.L.I. of citrate-functionalized terbium-doped apatite nanoparticles. nih.gov While some decrease in luminescence intensity with rising temperature is expected (often around 1% per degree Celsius), the observed decreases for these specific materials were minimal, ranging from 0.2% to 2.6% per degree Celsius, underscoring their suitability for in vivo imaging at physiological temperatures. nih.govfishersci.no

Table 1: Effect of Environmental Parameters on Luminescence of this compound Systems

| Parameter | System | Observed Effect | Reference |

|---|---|---|---|

| pH | Citrate-functionalized Tb³⁺:apatite nanoparticles | Luminescence properties (R.L.I. and τ) were not significantly affected across various pH levels. | nih.govamericanelements.com |

| Diclofenac-loaded Tb³⁺:citrate-apatite nanoparticles | R.L.I. was higher at pH 5.2 than at pH 7.4. | nih.gov | |

| Temperature | Citrate-functionalized Tb³⁺:apatite nanoparticles | Increasing temperature from 25 to 40 °C did not significantly affect R.L.I. | nih.gov |

| Citrate-functionalized Ca²⁺:TbPO₄·nH₂O nanoparticles | A minor decrease in luminescence (0.2-2.6% per °C) was observed when increasing from 25 to 40 °C. | fishersci.no | |

| Ionic Strength | Citrate-functionalized Tb³⁺:apatite nanoparticles | R.L.I. and τ were not significantly affected. | nih.govamericanelements.com |

| Citrate-functionalized Ca²⁺:TbPO₄·nH₂O nanoparticles | Luminescence properties were not affected. | fishersci.no |

Advanced Spectroscopic Probing Techniques

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy (TRLS), often used in a time-gated format, is a powerful technique for studying this compound systems. This method leverages the characteristically long luminescence lifetimes of terbium(III) ions, which can persist for milliseconds. researchgate.netwikipedia.org In contrast, background signals from light scattering and autofluorescence from biological samples are typically very short-lived, decaying on the nanosecond timescale. researchgate.netereztech.com

The TRLS technique exploits this difference by introducing a time delay, typically on the order of microseconds, between the excitation light pulse and the start of signal detection. researchgate.net This delay allows the short-lived background fluorescence to decay completely, so that only the long-lived emission from the terbium complex is detected. researchgate.netereztech.com This dramatically enhances the signal-to-noise ratio, enabling highly sensitive detection. researchgate.net

The long luminescence lifetimes measured for citrate-functionalized terbium phosphate nanophosphors, which are in the range of 800 to 2600 microseconds, make them ideal candidates for analysis using time-resolved methods. fishersci.nonnlm.gov This technique is essential for reducing interference in complex environments and is a key reason for the development of lanthanide-based probes for biological assays and imaging. ereztech.com

Fluorescence Resonance Energy Transfer (FRET) Applications in this compound Systems

The unique photophysical properties of terbium complexes, including this compound, make them excellent donors for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). FRET is a distance-dependent, non-radiative energy transfer process from an excited-state donor fluorophore to a proximal ground-state acceptor fluorophore. When a lanthanide like terbium is used as the donor, the technique is referred to as LRET (Luminescence Resonance Energy Transfer) or TR-FRET, which combines the advantages of FRET with time-resolved detection to minimize background interference. ereztech.com

In a TR-FRET system, a this compound complex, upon excitation, can transfer its energy to a nearby acceptor molecule (e.g., an organic dye or fluorescent protein), causing the acceptor to emit light. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nanometers). The long emission lifetime of terbium allows for the measurement of the FRET signal after background fluorescence has subsided, leading to improved stability and specificity compared to standard FRET.

This technology has been successfully applied in various research areas. For instance, terbium-based TR-FRET has been used to develop robust kinase assays for high-throughput screening. More complex systems, featuring a single terbium donor and multiple acceptors, have been designed to monitor dynamic, multi-component biological processes such as ligand-receptor binding and subsequent protein recruitment in a single experiment. Terbium-based time-gated FRET has also proven effective for imaging protein-protein interactions on cell membranes, offering advantages like reduced photobleaching compared to conventional dye pairs. The role of the citrate ligand in these systems is to sensitize the terbium ion, enabling its efficient luminescence, which is the foundation of its utility as a FRET donor. nih.gov

Applications in Advanced Materials Science and Engineering Leveraging Terbium Citrate

Luminescent Probes and Sensors Based on Terbium Citrate (B86180) Complexes

The inherent luminescence of terbium ions (Tb³⁺) can be significantly enhanced through the "antenna effect," where an organic ligand, such as citrate, absorbs light energy and transfers it to the central metal ion. This sensitization process is highly sensitive to the local coordination environment of the terbium ion. The binding of target analytes can displace solvent molecules or alter the complex's structure, leading to a measurable change in luminescence intensity or lifetime. This "turn-on" or "turn-off" response forms the basis for highly sensitive and selective luminescent probes.

Detection of Specific Metal Ions (e.g., Fe(III), Al(III))

Luminescent probes utilizing terbium-based complexes have demonstrated significant potential for the detection of environmentally and biologically important metal ions. While direct terbium citrate complexes for this purpose are a specific subset, the broader principle is well-established with terbium-organic ligand systems. For instance, water-stable terbium-based metal-organic frameworks (MOFs) have been synthesized and shown to act as selective sensors for ferric (Fe³⁺) and aluminum (Al³⁺) ions in aqueous solutions. nih.govresearchgate.net These frameworks can exhibit strong green luminescence, which is quenched upon interaction with Fe³⁺ ions. nih.gov Conversely, the presence of Al³⁺ ions can lead to an enhancement of the luminescence signal. nih.gov This differential response allows for the specific detection of these metal ions, which is critical for applications in environmental monitoring and biological systems. nih.govresearchgate.net

Table 1: Research Findings on Terbium-Based Probes for Metal Ion Detection

| Target Ion | Sensor Platform | Detection Mechanism | Reference |

|---|---|---|---|

| Fe(III) | Terbium-Based Metal-Organic Framework (MOF) | Luminescence Quenching | nih.govresearchgate.net |

Sensing of Biomolecules (e.g., Guanosine-5-Monophosphate, Ciprofloxacin (B1669076), Brain Natriuretic Peptide)

The versatility of this compound extends to the highly specific detection of various biomolecules, a critical need in diagnostics and pharmaceutical analysis.

Guanosine-5-Monophosphate (GMP): Researchers have developed lanthanide coordination polymer nanoparticles (LCPNPs) through the self-assembly of terbium ions and citrate. sunyempire.eduresearchgate.net These Citrate/Tb nanoparticles exhibit weak luminescence on their own. However, the addition of GMP leads to the formation of a ternary complex (Citrate/Tb-GMP), resulting in a significant, 15-fold enhancement of luminescence. sunyempire.eduresearchgate.net This "turn-on" mechanism is attributed to efficient intramolecular energy transfer from GMP to the terbium ion within the more hydrophobic environment of the polymer. sunyempire.eduresearchgate.net This system demonstrates high sensitivity with a detection limit of 100 nmol L⁻¹. sunyempire.eduresearchgate.net

Ciprofloxacin: Terbium-based coordination polymers have been successfully employed for the detection of the antibiotic ciprofloxacin. acs.orgresearchgate.net The addition of ciprofloxacin to a solution of terbium-adenine coordination polymer nanoparticles induces the characteristic green emission of Tb³⁺. acs.org This sensitization allows for the linear detection of ciprofloxacin in the concentration range of 60 nM to 14 μM, with a detection limit of 60 nM. acs.org This method has been successfully applied to detect the antibiotic in pharmaceutical tablets and urine samples. acs.org

Brain Natriuretic Peptide (BNP): A "turn-on" immunosensor for the detection of Brain Natriuretic Peptide (BNP), a key biomarker for heart failure, has been developed using a this compound-based complex. acs.orgacs.org In this system, an antibody-conjugated Tb-citrate complex, which exhibits green fluorescence, is initially quenched by molybdenum disulfide (MoS₂) nanosheets. acs.orgacs.org Upon the introduction of the target antigen, BNP, a specific antigen-antibody interaction occurs, leading to the recovery and enhancement of the fluorescence signal. acs.orgacs.org This highly sensitive method allows for the detection of BNP in a linear range of 30.76 to 849.85 pg/mL with a low limit of detection of 3.87 pg/mL. acs.orgacs.org

Table 2: Research Findings on this compound-Based Biomolecule Sensors

| Target Biomolecule | Sensor Type | Key Finding | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Guanosine-5-Monophosphate (GMP) | Citrate/Tb Coordination Polymer Nanoparticles | 15-fold luminescence enhancement upon GMP binding. | 100 nmol L⁻¹ | sunyempire.eduresearchgate.net |

| Ciprofloxacin | Terbium-Adenine Coordination Polymer Nanoparticles | Linear fluorescence response to ciprofloxacin concentration. | 60 nM | acs.org |

Anion Recognition and Sensing

The coordination chemistry of lanthanide ions makes them excellent candidates for anion recognition. rsc.org The binding of an anion to the metal center can displace coordinated water molecules, which are known to quench the luminescence of terbium. rsc.org This displacement leads to a significant enhancement in the emission intensity and a longer luminescence lifetime. rsc.org Citrate itself is an anion that binds to terbium, and the formation of the this compound complex is a primary example of this interaction. Luminescent lanthanide complexes, including those with terbium, have been developed as practical assays for the selective detection of various anions in biological fluids, such as lactate, bicarbonate, and citrate itself. rsc.org

Functional Nanomaterials for Bioimaging Research

The favorable optical properties of this compound have been harnessed in the development of nanomaterials for advanced bioimaging applications, offering alternatives to traditional organic dyes and quantum dots.

Citrate-Functionalized Lanthanide-Doped Nanophosphors

Lanthanide-doped nanoparticles are of great interest for optical bioimaging due to their characteristic luminescence properties. nih.gov Citrate is often used as a surface functionalizing agent or capping agent during the synthesis of these nanoparticles. nih.govnih.gov This citrate functionalization serves multiple purposes: it controls particle size and morphology, prevents aggregation, and improves colloidal stability in aqueous environments, which is crucial for biological applications. nih.govnih.gov

Researchers have developed luminescent and biomimetic terbium-doped, citrate-functionalized carbonated apatite nanoparticles. nih.gov These nanoparticles have demonstrated excellent cytocompatibility and their inherent luminescence allows for the visualization of their intracellular uptake by cells using techniques like fluorescence confocal microscopy, without the need for additional fluorescent dyes. nih.gov The citrate functionalization is key to creating biocompatible and dispersible nanophosphors suitable for live-cell imaging. nih.govnih.gov

Electron Microscopy Contrast Enhancement with this compound

Beyond fluorescence-based imaging, this compound has found a niche application in electron microscopy. This compound staining has been established as a selective method for visualizing RNA in transmission electron microscopy. nih.gov The technique relies on the affinity of terbium for guanosine (B1672433) residues within RNA molecules, allowing for their specific localization. nih.gov A novel method utilizing this compound vapors has been developed to overcome some of the technical challenges associated with traditional staining protocols, such as the loss of contrast during rinsing steps. nih.gov This vapor-based approach provides a more robust and reliable method for RNA single-molecule localization in various biological samples. nih.gov This is distinct from the more common use of heavy metal stains like uranyl acetate (B1210297) and lead citrate, which provide general contrast to cellular structures. wikilectures.euleica-microsystems.com

Environmental Remediation Technologies Utilizing Terbium-Citrate Interactions

The unique coordination chemistry of terbium with citrate ions is being harnessed for innovative environmental remediation strategies. These technologies capitalize on the stable complex formed between terbium and citrate to address challenges in waste treatment and resource recovery.

Rare Earth Element Recovery from Industrial Byproducts

The extraction and separation of rare earth elements (REEs) from industrial waste streams, such as those from bioleaching processes, present a significant challenge. REEs often exist as highly stable complexes with organic molecules like citrate, which are used in the leaching process. researchgate.netnih.gov This stability prevents direct precipitation using conventional methods. nih.gov

A novel three-step precipitation process has been developed to effectively recover REEs from these citrate-rich solutions. nih.gov This method manipulates the chemical equilibrium of the rare earth-citrate (RE-Cit) complex to facilitate recovery. The process involves:

Coordinate Bond Activation: The pH of the lixivium (leaching solution) is adjusted to approximately 2.0. This step activates the carboxyl groups of the citrate, influencing the coordination with the REE ions. nih.gov

Structure Transformation: Calcium ions (Ca²⁺) are introduced, typically via calcium carbonate. The calcium ions interact with the citrate, transforming the structure of the RE-Cit complex. nih.gov

Carbonate Precipitation: Finally, a soluble carbonate, such as sodium carbonate, is added. This leads to the precipitation of the rare earth elements as carbonates, separating them from the solution. nih.gov

Research has demonstrated that this process can achieve a rare earth yield of over 96% from simulated bioleaching solutions, while keeping impurity precipitation (like aluminum) below 20%. nih.gov Pilot-scale tests using 1000-liter batches of real lixivium have confirmed the industrial applicability of this technology, highlighting its efficiency, low cost, and environmental friendliness. researchgate.netnih.gov This approach represents a promising advancement in hydrometallurgy for recycling valuable rare earth elements from industrial byproducts. researchgate.net

| Parameter | Optimal Condition | Outcome | Reference |

| Lixivium pH | ~2.0 | Activates coordinate bonds | nih.gov |

| Calcium Ion Ratio | n(Ca²⁺) : n(Cit³⁻) > 1.4:1 | Transforms complex structure | nih.gov |

| Carbonate Ratio | n(CO₃²⁻) : n(RE³⁺) > 4:1 | Precipitates rare earths | nih.gov |

| Rare Earth Yield | >96% | High recovery efficiency | nih.gov |

| Impurity (Al) Yield | <20% | Good selectivity | nih.gov |

Catalytic Adsorption Processes for Pollutant Removal

Terbium-based materials, particularly those leveraging complex interactions similar to terbium-citrate, are emerging as effective catalytic adsorbents for removing organic pollutants from wastewater. mdpi.com Adsorption is considered an efficient, economically viable, and technically feasible method for wastewater treatment. mdpi.com The effectiveness of this process is highly dependent on the adsorbent's properties, such as a large surface area and rapid equilibrium uptake time. mdpi.com

Terbium-based metal-organic frameworks (MOFs) have shown significant promise in this area. For instance, a terbium-MOF synthesized with 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (FTZB) as an organic linker demonstrated high efficiency in removing Direct Violet 31 (DV31) dye from aqueous solutions. mdpi.com This MOF acts as a catalytic adsorbent, facilitating the removal of the pollutant. mdpi.com

Key findings from the study include:

High Surface Area: The synthesized Tb-FTZB-MOF possesses a high specific surface area of 1220 m²/g, which is crucial for effective adsorption. mdpi.com

Optimal Conditions: The removal of the DV31 dye was most efficient at an ambient temperature and a pH of 8.0. mdpi.com

Kinetics: The adsorption process followed a pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption. mdpi.com

Thermodynamics: The process was found to be spontaneous and endothermic. mdpi.com

Reusability: The Tb-FTZB-MOF maintained reasonable efficiency after five cycles, demonstrating its potential for practical, long-term applications in environmental remediation. mdpi.com

These findings underscore the potential of designing terbium-based materials that utilize specific organic linkers, akin to citrate, to create robust and reusable catalytic adsorbents for tackling water pollution. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) for Enhanced Functionality

The integration of terbium ions into metal-organic frameworks (MOFs) creates materials with unique properties and enhanced functionalities, driven by the interplay between the terbium metal center and the organic linkers. While not always involving citrate directly, the principles of coordination chemistry are central. Citrate-like molecules (polydentate carboxylates) are often used as the organic linkers that bridge metal ions to form the porous framework. mdpi.com

MOFs are a class of porous materials constructed from inorganic nodes (metal ions or clusters) and organic linkers. mdpi.com Terbium-based MOFs are of particular interest due to terbium's strong luminescent properties, which can be harnessed for applications like chemical sensing. mdpi.comnih.gov

For example, a hollow spherical Tb-MOF was synthesized using 1,3,5-benzenetricarboxylic acid as the organic ligand. nih.gov This material proved to be an excellent luminescent sensor for detecting ferric ions (Fe³⁺) in both aqueous and N,N-dimethylformamide (DMF) solutions. nih.gov The detection mechanism relies on the quenching of the MOF's luminescence upon interaction with Fe³⁺ ions. nih.gov

| Property | Value (in water) | Value (in DMF) | Reference |

| Quenching Constant (Ksv) | 5.8 × 10⁻⁴ M⁻¹ | 9.5 × 10⁻⁴ M⁻¹ | nih.gov |

| Limit of Detection (LOD) | 2.05 μM | 0.80 μM | nih.gov |

The functionality of Tb-MOFs can be tuned by carefully selecting the organic ligands. In another study, a Tb-MOF synthesized with 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid was used as a catalytic adsorbent for dye removal, demonstrating the material's utility in environmental remediation. mdpi.com Furthermore, research into chiral TbPO₄·H₂O nanocrystals has shown that the arrangement of terbium sites on the surface allows for the enantioselective adsorption of chiral molecules like tartaric and aspartic acids. nih.gov This highlights the high degree of functional control achievable through the precise structural design of terbium-based materials. nih.gov The study of how terbium binds to different resins is also providing fundamental insights that can help design better separation and purification methods for lanthanides. isotopes.gov

The synthesis of these advanced materials showcases how terbium's coordination with specific organic molecules, a principle exemplified by the terbium-citrate interaction, leads to frameworks with tailored porosity, high surface area, and specific functionalities for diverse applications in sensing and environmental science. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies of Terbium Citrate

Molecular Modeling and Simulation of Terbium-Citrate Complexes and Materials

Molecular modeling and simulations are powerful tools for investigating the structure and dynamics of terbium-citrate complexes. These methods allow for the exploration of various coordination modes and the influence of the surrounding environment on the complex.

In the context of materials science, molecular modeling is used to understand the formation of terbium-citrate-based materials. For example, the synthesis of terbium-doped apatite nanoparticles using a citrate-based method has been investigated. mdpi.comnih.gov In these studies, modeling helps to elucidate how citrate (B86180) functionalization influences the nanoparticle structure and properties. mdpi.comnih.gov Simulations can also be used to model the aggregation of these nanoparticles and the morphology of the resulting materials. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of terbium citrate. nih.govnih.gov These calculations can determine the energies of molecular orbitals, the distribution of electron density, and the nature of the chemical bonds between terbium and citrate.

Studies have shown that the electronic structure of terbium complexes is crucial for understanding their luminescent properties. nih.gov Quantum chemical methods can be used to calculate the energies of the excited states of the complex, which is essential for predicting and explaining the energy transfer processes that lead to terbium's characteristic green luminescence. nih.gov

Furthermore, these calculations can shed light on the reactivity of the complex. By analyzing the molecular orbitals, it is possible to predict which parts of the molecule are most likely to participate in chemical reactions. This information is valuable for designing new materials and for understanding the behavior of this compound in different chemical environments.

Thermodynamic Speciation Modeling of Terbium-Citrate Systems

Thermodynamic speciation modeling is employed to determine the distribution of different terbium-citrate complex species in solution under various conditions, such as pH and concentration. escholarship.orgresearchgate.net This modeling relies on experimentally determined stability constants for the formation of different complexes. journalssystem.comjlu.edu.cnwordpress.com

The formation of various terbium-citrate species, such as [Tb(cit)], [Tb(cit)2]³⁻, and protonated or hydrolyzed forms, can be predicted. researchgate.net Thermodynamic models, like the Pitzer model, can be used to predict the apparent stability constants at different ionic strengths, which is crucial for understanding the behavior of this compound in complex solutions. researchgate.net

These models have practical applications in fields such as bioadsorption, where the strong complexation of terbium by citrate has been observed and predicted by thermodynamic speciation calculations. escholarship.org Understanding the speciation is also important for controlling the synthesis of terbium-citrate-based nanomaterials. mdpi.comnih.gov

Below is a table of selected thermodynamic stability constants for terbium complexes.

| Complex | Log β |

| Tb(cit) | 9.91 ± 0.10 |

| Tb(cit)₂³⁻ | 14.47 ± 0.14 |

| Data from thermodynamic modeling of trivalent lanthanide-citrate complexation. researchgate.net |

Computational Prediction of Luminescence Properties

Computational methods are increasingly used to predict the luminescence properties of terbium complexes, including this compound. These predictions are based on quantum chemical calculations of the electronic structure and energy levels of the complex. nih.govcdmf.org.br

The luminescence of terbium(III) ions is characterized by sharp emission bands corresponding to f-f transitions. nih.gov The intensity of these emissions can be significantly enhanced through the "antenna effect," where a coordinated organic ligand, such as citrate, absorbs light and efficiently transfers the energy to the terbium ion.

Theoretical models can calculate the energy of the triplet state of the ligand and the energy levels of the terbium ion to assess the efficiency of this energy transfer. bhu.ac.in For instance, if the triplet state energy of the ligand matches the emissive energy level of the Tb³⁺ ion, strong luminescence is expected. bhu.ac.in Computational studies can also investigate how factors like the geometry of the complex and the presence of solvent molecules affect the luminescence quantum yield and lifetime. nih.govnih.gov These predictions are invaluable for the rational design of new luminescent materials with tailored properties for applications in bioimaging and sensing. mdpi.comresearchgate.net